

Application Notes: 2-(2-Methoxyphenyl)oxirane in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)oxirane

Cat. No.: B139928

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These application notes detail the use of **2-(2-methoxyphenyl)oxirane**, a versatile chiral building block, in the synthesis of pharmacologically active compounds, particularly focusing on its role in the preparation of β -adrenergic blocking agents (β -blockers). The stereospecific ring-opening of this epoxide is a key transformation that allows for the introduction of chirality and essential functionalities in the target molecules.

Introduction

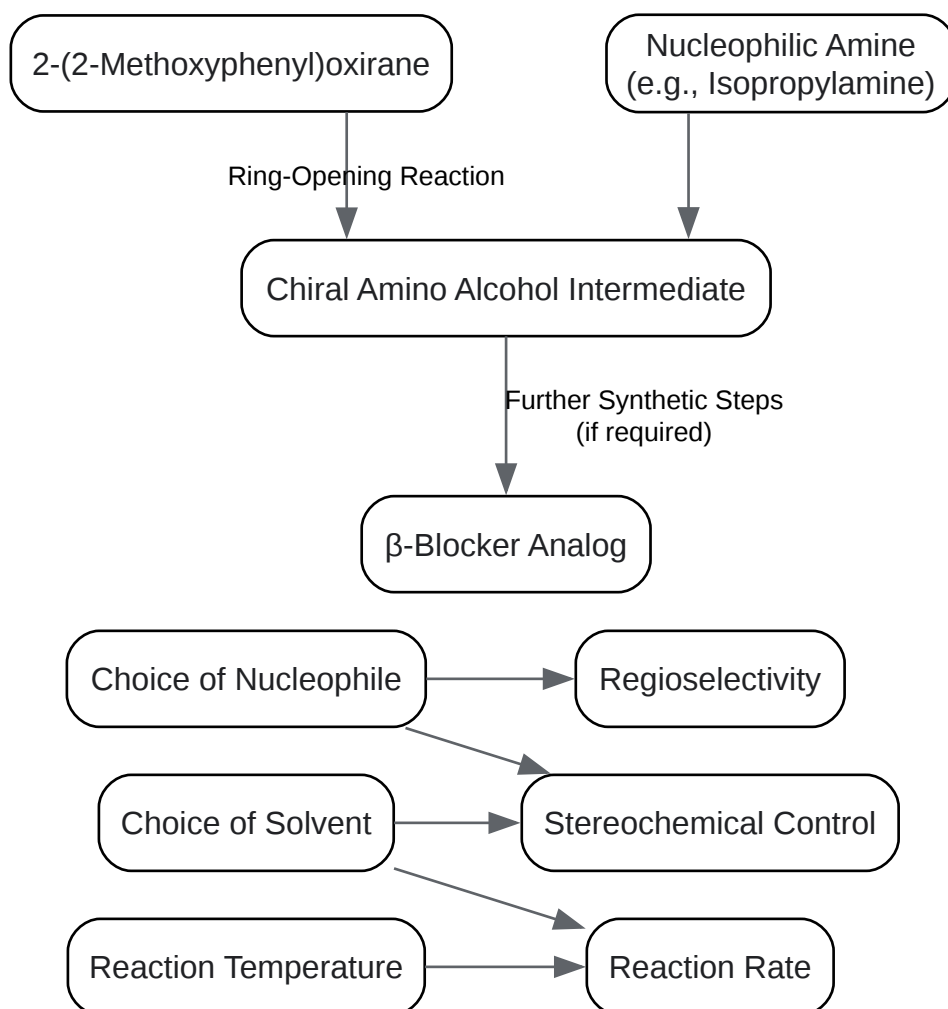
2-(2-Methoxyphenyl)oxirane is a chiral epoxide that serves as a valuable synthon in asymmetric synthesis. Its utility is particularly pronounced in the synthesis of molecules where a chiral 1,2-amino alcohol moiety is a key structural feature. The methoxy-substituted aromatic group can also play a role in the bioactive conformation of the final compound. The epoxide's high reactivity, driven by ring strain, allows for predictable and stereospecific ring-opening reactions with various nucleophiles, making it a reliable building block in multi-step syntheses.

Application in the Synthesis of β -Blockers

β -blockers are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. A common structural motif in many β -blockers is a propanolamine side chain attached to an aromatic core. (2S)-**2-(2-methoxyphenyl)oxirane** is an ideal starting material for introducing the chiral (S)-propanolamine side chain found in many potent β -blockers.

The general synthetic strategy involves the nucleophilic ring-opening of the epoxide with an appropriate amine, followed by further functional group manipulations if necessary. The regioselectivity of the ring-opening is crucial, with the nucleophile typically attacking the less sterically hindered carbon of the oxirane ring.

Diagram: General Synthetic Pathway for β -Blocker Analogs



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